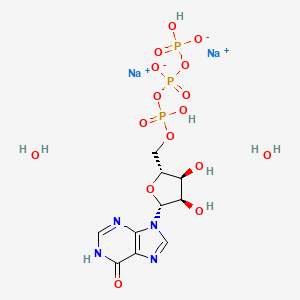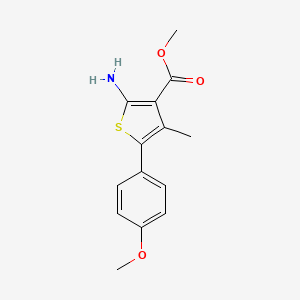
Inosine 5'-triphosphate, disodium salt dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Inosine 5’-triphosphate, disodium salt dihydrate is a nucleotide analogue that plays a significant role in various biochemical processes. It is a derivative of inosine, a nucleoside that is formed when hypoxanthine is attached to a ribose ring. This compound is often used in scientific research to study nucleotide metabolism and enzyme kinetics.
准备方法
Synthetic Routes and Reaction Conditions
Inosine 5’-triphosphate, disodium salt dihydrate can be synthesized through the phosphorylation of inosine monophosphate. The process involves multiple steps, including the protection of hydroxyl groups, phosphorylation, and subsequent deprotection. The reaction conditions typically require the use of phosphorylating agents such as phosphorus oxychloride or pyrophosphate in the presence of a base like triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of inosine 5’-triphosphate, disodium salt dihydrate involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, often involving chromatographic techniques for purification. The compound is then crystallized and dried to obtain the dihydrate form.
化学反应分析
Types of Reactions
Inosine 5’-triphosphate, disodium salt dihydrate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to inosine monophosphate and inorganic phosphate.
Phosphorylation: It can act as a substrate for kinases, leading to the formation of higher phosphorylated nucleotides.
Deamination: The inosine moiety can undergo deamination to form hypoxanthine derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions at neutral to slightly acidic pH.
Phosphorylation: Requires phosphorylating agents like ATP and specific kinases.
Deamination: Catalyzed by deaminases under physiological conditions.
Major Products
Hydrolysis: Inosine monophosphate and inorganic phosphate.
Phosphorylation: Higher phosphorylated nucleotides such as inosine diphosphate.
Deamination: Hypoxanthine derivatives.
科学研究应用
Inosine 5’-triphosphate, disodium salt dihydrate is widely used in scientific research due to its role in nucleotide metabolism. Some of its applications include:
Biochemistry: Studying enzyme kinetics and substrate specificity of nucleotidases and kinases.
Molecular Biology: Investigating the role of nucleotides in DNA and RNA synthesis.
Medicine: Exploring potential therapeutic uses in treating metabolic disorders and as a biomarker for certain diseases.
Industry: Used in the production of nucleotide-based pharmaceuticals and as a research reagent in biochemical assays.
作用机制
Inosine 5’-triphosphate, disodium salt dihydrate exerts its effects primarily through its role as a substrate for various enzymes. It can be incorporated into nucleic acids or act as a regulator of enzyme activity. The compound interacts with molecular targets such as kinases and nucleotidases, influencing pathways involved in nucleotide metabolism and energy transfer.
相似化合物的比较
Inosine 5’-triphosphate, disodium salt dihydrate is similar to other nucleotide analogues such as adenosine triphosphate and guanosine triphosphate. it is unique in its specific interactions with inosine-specific enzymes and its role in deamination reactions. Similar compounds include:
- Adenosine triphosphate (ATP)
- Guanosine triphosphate (GTP)
- Cytidine triphosphate (CTP)
- Uridine triphosphate (UTP)
These compounds share similar structures but differ in their specific biological roles and enzyme interactions.
属性
CAS 编号 |
36051-67-9 |
|---|---|
分子式 |
C10H13N4Na2O14P3 |
分子量 |
552.13 g/mol |
IUPAC 名称 |
disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate |
InChI |
InChI=1S/C10H15N4O14P3.2Na/c15-6-4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,23,24)(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |
InChI 键 |
CTGDHHMAJMSJFW-IDIVVRGQSA-L |
SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.O.O.[Na+].[Na+] |
手性 SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O.[Na+].[Na+] |
规范 SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O.[Na+].[Na+] |
相关CAS编号 |
24464-06-0 (Parent) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane;chloropalladium(1+);N,N-dimethyl-2-phenylaniline](/img/structure/B3262654.png)






![2-Methyl-[1]naphthoic acid amide](/img/structure/B3262704.png)
